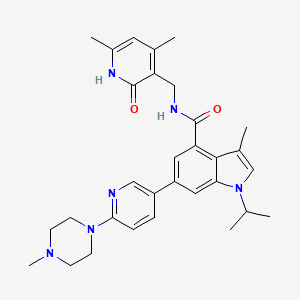
N-((4,6-二甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)-1-异丙基-3-甲基-6-(6-(4-甲基哌嗪-1-基)吡啶-3-基)-1H-吲哚-4-甲酰胺
描述
The lysine methyltransferase EZH2 (KMT6), part of the polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 (H3K27me3) and is involved in proliferation and aggressive cell growth associated with neoplastic cells. GSK503 is an inhibitor of EZH2 that prevents the methyltransferase activity of wild-type and mutant EZH2 with similar potency (Kiapp = 3-27 nM). It is more than 200-fold selective for EZH2 over EZH1 and more than 4,000-fold selective over other histone methyltransferases. GSK503 displays favorable pharmacokinetics in mice. It prevents germinal center formation and hyperplasia that is relevant to lymphoma generation and inhibits growth and metastasis of cutaneous melanomas in mice.
A potent EZH2 inhibitor with potential anticancer activity
GSK-503 is a potent EZH2 inhibitor with potential anticancer activity. Increased activity of the epigenetic modifier EZH2 has been associated with different cancers. In a melanoma mouse model, conditional Ezh2 ablation as much as treatment with the preclinical EZH2 inhibitor GSK503 stabilizes the disease through inhibition of growth and virtually abolishes metastases formation without affecting normal melanocyte biology. Comparably, in human melanoma cells, EZH2 inactivation impairs proliferation and invasiveness, accompanied by re-expression of tumour suppressors connected to increased patient survival. These EZH2 target genes suppress either melanoma growth or metastasis in vivo, revealing the dual function of EZH2 in promoting tumour progression. Thus, EZH2-mediated epigenetic repression is highly relevant especially during advanced melanoma progression, which makes EZH2 a promising target for novel melanoma therapies. ( Nat Commun. 2015 Jan 22; 6:6051. doi: 10.1038/ncomms7051. )
科学研究应用
EZH2 Inhibition
GSK503 is a potent and selective histone-lysine N-methyltransferase EZH2 (ENX1, KMT6) inhibitor . It prevents the methyltransferase activity of both wild-type and mutant EZH2 with similar potency . This makes it a valuable tool in studying the role of EZH2 in various biological processes.
Cancer Research
GSK503 has been shown to inhibit the growth of diffuse large B-cell lymphoma cells . This suggests that it could potentially be used as a therapeutic agent in the treatment of this type of cancer.
Melanoma Research
GSK503 has been found to inhibit melanoma growth and metastasis in mouse models . This indicates its potential application in melanoma research and treatment.
Epigenetic Studies
Given its ability to inhibit EZH2, GSK503 can be used in epigenetic studies to understand the role of histone methylation in gene expression and disease progression .
Drug Development
Due to its potent and selective inhibition of EZH2, GSK503 can serve as a lead compound in the development of new drugs targeting EZH2 .
Pharmacokinetics Studies
GSK503 displays favorable pharmacokinetics in mice , making it a useful compound in pharmacokinetics studies to understand the absorption, distribution, metabolism, and excretion of drugs.
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of GSK503 and its downstream effects?
A1: GSK503 is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, GSK503 prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, GSK503 treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].
Q2: How does GSK503 interact with its target, EZH2?
A2: While the exact binding mode of GSK503 to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.
Q3: What are the effects of GSK503 on gene expression in the context of cancer?
A3: GSK503 treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, GSK503 reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of GSK503 in these cancers.
Q4: What is the evidence for the efficacy of GSK503 in preclinical models of cancer?
A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of GSK503. In a Lynch Syndrome mouse model, GSK503 significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, GSK503 inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
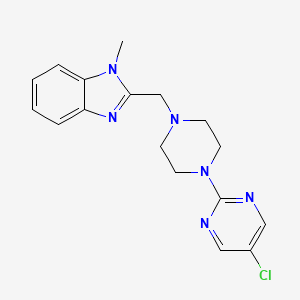
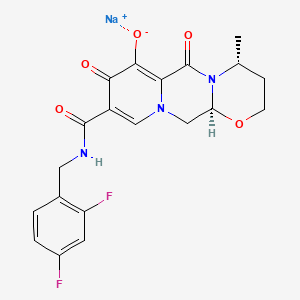

![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)
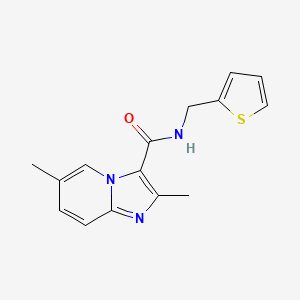
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)
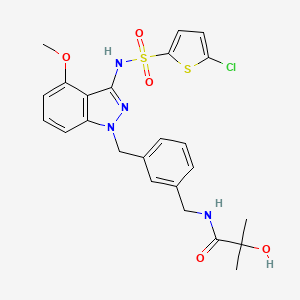
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)